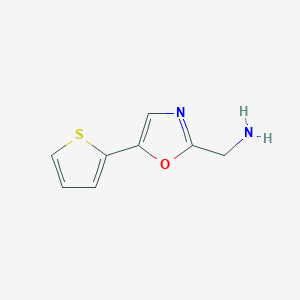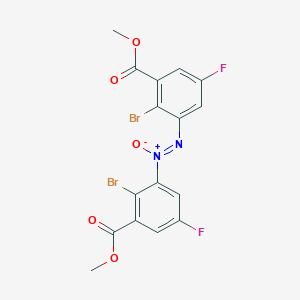
1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxycarbonyl groups attached to a diazene oxide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene. This intermediate is then subjected to diazotization followed by coupling reactions to form the final diazene oxide compound. The reaction conditions often involve the use of strong acids, such as hydrochloric acid, and oxidizing agents like sodium nitrite.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies are focused on their ability to interact with biological targets, such as proteins and nucleic acids, which could lead to the development of new drugs.
Industry
In the industrial sector, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 5-Bromo-2-fluoro-3-methylpyridine
- 2-Bromo-3-fluoro-6-methylpyridine
Uniqueness
What sets (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide apart from similar compounds is its unique combination of functional groups and its diazene oxide core. This structure provides distinct reactivity and potential applications that are not observed in simpler analogs. The presence of both bromine and fluorine atoms, along with the methoxycarbonyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C16H10Br2F2N2O5 |
|---|---|
Poids moléculaire |
508.06 g/mol |
Nom IUPAC |
(2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10Br2F2N2O5/c1-26-15(23)9-3-7(19)5-11(13(9)17)21-22(25)12-6-8(20)4-10(14(12)18)16(24)27-2/h3-6H,1-2H3 |
Clé InChI |
OUAGGFWWUNCPBU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)F)N=[N+](C2=CC(=CC(=C2Br)C(=O)OC)F)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)

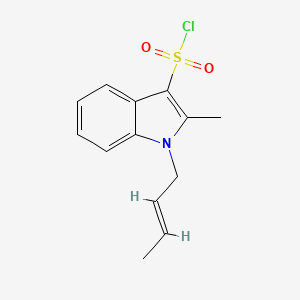
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
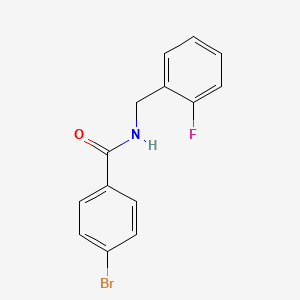
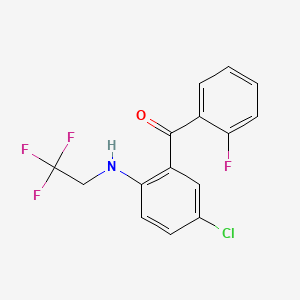
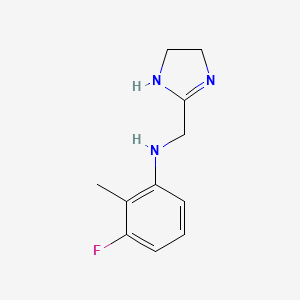
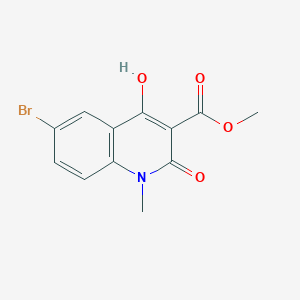
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)

